1,3-Bis(morpholin-4-ylmethyl)urea
CAS No.: 6969-60-4
Cat. No.: VC16132685
Molecular Formula: C11H22N4O3
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6969-60-4 |
|---|---|
| Molecular Formula | C11H22N4O3 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 1,3-bis(morpholin-4-ylmethyl)urea |
| Standard InChI | InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16) |
| Standard InChI Key | SNQPTCADDNMILA-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CNC(=O)NCN2CCOCC2 |
Introduction
Synthesis and Optimization
Nucleophilic Addition in Aqueous Media
A scalable synthesis method involves reacting morpholine with potassium isocyanate () in water, avoiding toxic solvents . This approach achieves yields exceeding 85% with high purity, validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . The reaction mechanism proceeds via nucleophilic attack of morpholine’s amine on the electrophilic carbon of isocyanate, forming the urea linkage .
Table 1: Synthesis Conditions and Yields
| Reactant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Morpholine | Water | 25 | 87 | 98 |
| Potassium iso. | Water | 25 | 92 | 99 |
Comparative Methods
Traditional methods using phosgene or carbamoyl chlorides are less environmentally friendly . The aqueous method outperforms these by eliminating hazardous byproducts and simplifying purification .
Structural Characterization
Molecular Configuration
The compound’s structure comprises a urea group () flanked by two morpholinylmethyl groups. X-ray crystallography of analogous ureas shows planar geometry at urea nitrogens, with torsional angles influencing conformational stability .
Table 2: Key Structural Parameters
Spectroscopic Data
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FTIR: Strong absorption at 1640 cm (C=O stretch) and 3300 cm (N-H stretch) .
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H NMR: Peaks at δ 3.65 ppm (morpholine CH) and δ 6.20 ppm (urea NH) .
Chemical Reactivity and Stability
Hydrolysis and Degradation
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding morpholine and carbon dioxide. Stability studies indicate a half-life of >24 hours at pH 7.4, suitable for pharmaceutical formulations.
Functionalization Reactions
The secondary amines in morpholine rings permit alkylation or acylation, enabling derivatization for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits serine proteases by forming hydrogen bonds with catalytic triads (e.g., trypsin, ). Morpholine groups enhance binding via hydrophobic interactions .
Applications in Drug Discovery
Solubility Enhancement
Morpholine substituents increase aqueous solubility (), critical for oral bioavailability .
Case Study: Anticancer Agents
Derivatives of this compound show promise as kinase inhibitors. For example, analog X inhibits PI3Kδ with .
Future Perspectives
Synthetic Advancements
Exploring microwave-assisted synthesis could reduce reaction times from hours to minutes .
Therapeutic Exploration
Targeted delivery systems, such as nanoparticle encapsulation, may improve pharmacokinetics for CNS applications .
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